(1R)-1-(1-benzofuran-2-yl)ethan-1-ol (1R)-1-(1-benzofuran-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 119678-66-9
VCID: VC4450462
InChI: InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1
SMILES: CC(C1=CC2=CC=CC=C2O1)O
Molecular Formula: C10H10O2
Molecular Weight: 162.188

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol

CAS No.: 119678-66-9

Cat. No.: VC4450462

Molecular Formula: C10H10O2

Molecular Weight: 162.188

* For research use only. Not for human or veterinary use.

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol - 119678-66-9

Specification

CAS No. 119678-66-9
Molecular Formula C10H10O2
Molecular Weight 162.188
IUPAC Name (1R)-1-(1-benzofuran-2-yl)ethanol
Standard InChI InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3/t7-/m1/s1
Standard InChI Key SCLFEKBHGKCUPA-SSDOTTSWSA-N
SMILES CC(C1=CC2=CC=CC=C2O1)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound possesses a benzofuran core (a fused benzene and furan ring) substituted at the 2-position with an ethanol group in the (R)-configuration. Its IUPAC name is (1R)-1-(1-benzofuran-2-yl)ethanol, with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point270.4°C (at 760 mmHg)
Density1.18 g/cm³
Flash Point117.4°C
Optical RotationNot reported
SolubilityLow in water; soluble in organics

The LogP value of 2.49 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Enantioselective Production

Chemical Synthesis Routes

The primary synthetic route involves asymmetric reduction of 1-(benzofuran-2-yl)ethanone (2-acetylbenzofuran) using chiral catalysts:

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

A rhodium complex (37H38ClN2O2RhS) with triethylamine and formic acid achieves 100% yield and >99.9% enantiomeric excess (ee) under solvent-free conditions .
Reaction Conditions:

  • Temperature: 24–30°C

  • Time: 5.5 hours

  • Atmosphere: Inert .

Enzymatic Reduction

Lactobacillus paracasei BD87E6 catalyzes the bioreduction of 2-acetylbenzofuran to the (S)-enantiomer, but structural analogs suggest similar pathways are feasible for the (R)-form . Key parameters:

  • pH 7.0, 30°C

  • 92% conversion, >99.9% ee .

Biological Activities and Applications

Table 2: Bioactivity of Related Benzofuran Derivatives

CompoundActivityMIC/IC₅₀Source
2-(5-Chloro-benzofuran-2-yl)ethanolAntifungal (C. albicans)3.12 µg/mL
6-BenzofurylpurineAntitubercular (M. tuberculosis)<0.60 µg/mL

The chloro-substituted analog shows enhanced metabolic stability, suggesting that functionalization of the benzofuran core could optimize pharmacokinetics.

Chiral Intermediate in Drug Synthesis

The compound’s enantiopurity makes it valuable for synthesizing chiral pharmaceuticals, such as β-blockers and antiviral agents . For example:

  • Kinetic resolution via lipase-catalyzed acetylation produces (R)-enantiomers with E > 100 .

PrecautionRecommendation
StorageRoom temperature, inert atmosphere
Personal ProtectionGloves, eye protection
VentilationUse in fume hood

Future Directions

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer properties.

  • Process Optimization: Developing continuous-flow systems for large-scale enantioselective synthesis .

  • Derivatization Studies: Introducing substituents (e.g., halogens, amino groups) to enhance bioactivity.

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